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In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR)
inhibitors have emerged as a critical treatment modality for various solid tumors harboring
FGFR genetic alterations. While pan-FGFR inhibitors have demonstrated clinical benefit, their
utility is often hampered by off-target toxicities. TYRA-300, a novel, orally administered,
selective FGFR3 inhibitor, is poised to address this challenge. This guide provides a
comprehensive comparison of TYRA-300 with established pan-FGFR inhibitors, supported by
experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The Advantage of Selectivity

FGFR signaling is a crucial pathway regulating cell proliferation, differentiation, and survival. In
several cancers, including urothelial and cholangiocarcinoma, alterations in the FGFR genes
can lead to oncogenic signaling. Pan-FGFR inhibitors block the activity of multiple FGFR
isoforms (FGFR1, 2, 3, and 4). While effective against tumors driven by FGFR alterations, this
broad inhibition can lead to toxicities associated with the inhibition of FGFR1 and FGFR2, such
as hyperphosphatemia and retinal disorders.

TYRA-300 is designed as a selective inhibitor of FGFR3, aiming to provide a more favorable
therapeutic window by minimizing off-target effects while retaining potent anti-tumor activity in
FGFR3-driven cancers.[1][2] Preclinical data suggests that TYRA-300 is also designed to be
agnostic to the FGFR3 gatekeeper mutations, which can confer resistance to other FGFR
inhibitors.[1]
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Preclinical Efficacy: A Quantitative Comparison

The selectivity of TYRA-300 for FGFR3 is evident in preclinical cellular assays. The following
table summarizes the half-maximal inhibitory concentration (IC50) values of TYRA-300
compared to several pan-FGFR inhibitors against different FGFR isoforms in Ba/F3 cells.
Lower IC50 values indicate greater potency.

Fold Fold
Selectivit  Selectivit
- FGFR1 FGFR2 FGFR3 FGFR4
Inhibitor y for y for
IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
FGFR3vs FGFR3vs
FGFR1 FGFR2
TYRA-300 113 34.9 1.8 98.4 63x 19x
Erdafitinib 55 1.8 1.3 17.7 4.2x 1.4x
Futibatinib 3.9 1.0 0.8 6.1 4.9x 1.3x
Pemigatini
b 12.3 4.3 5.2 142 2.4x 0.8x
Infigratinib 15.3 5.8 6.9 459 2.2X 0.8x

Data from Ba/F3 Cellular IC50 assays as presented by Tyra Biosciences.[2][3]

Clinical Efficacy and Safety: Emerging Data

Interim data from the Phase 1/2 SURF301 study of TYRA-300 in heavily pre-treated patients
with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations have shown
promising anti-tumor activity and a favorable safety profile.[4][5]
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ORR: Objective Response Rate; DCR: Disease Control Rate; mUC: metastatic Urothelial
Carcinoma; DLT: Dose-Limiting Toxicity; TRAE: Treatment-Related Adverse Event; ALT: Alanine
Aminotransferase; AST: Aspartate Aminotransferase. Data is from respective clinical trials and
may not be directly comparable due to differences in study design and patient populations.

Experimental Protocols

The evaluation of FGFR inhibitors involves a series of preclinical and clinical studies to
determine their efficacy and safety. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a
specific FGFR kinase by 50%.

Methodology:

¢ Reagents: Recombinant human FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4), a
suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., TYRA-
300).

e Procedure: A fluorescence-based assay, such as LanthaScreen™ or ADP-Glo™, is
commonly used.[19][20][21]

o A serial dilution of the inhibitor is prepared in DMSO.
o The inhibitor dilutions are added to the wells of a microplate.

o A solution containing the recombinant FGFR kinase and the substrate in a kinase assay
buffer is added to the wells.
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o The kinase reaction is initiated by adding ATP. The final ATP concentration is typically
close to its Michaelis constant (Km) value for the specific kinase.

o The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

o The reaction is stopped, and the signal (e.g., fluorescence or luminescence), which
correlates with kinase activity, is measured using a plate reader.

o Data Analysis: The data is normalized to controls (no inhibitor for 100% activity and no
enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor
concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50
value.[22]

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with
known FGFR alterations.

Methodology:

e Cell Lines: Ba/F3 cell lines engineered to express specific FGFR fusions or mutations are
commonly used.

e Procedure:
o Cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with a range of concentrations of the inhibitor or vehicle control
(DMSO).

o After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a
colorimetric or fluorescence-based assay (e.g., MTS, CellTiter-Glo®).

o Data Analysis: The absorbance or fluorescence values are measured, and the percentage of
cell viability relative to the vehicle control is calculated. The IC50 value for cell proliferation is
determined by plotting the percent viability against the inhibitor concentration.

In Vivo Tumor Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
e Procedure:

o Human cancer cells with FGFR alterations or patient-derived xenografts (PDXs) are
implanted subcutaneously into the mice.[23][24]

o Once the tumors reach a palpable size, the mice are randomized into treatment and
control groups.

o The treatment group receives the inhibitor (e.g., TYRA-300) orally at a specified dose and
schedule. The control group receives a vehicle.

o Tumor volume is measured regularly (e.g., twice a week) using calipers.

o At the end of the study, the mice are euthanized, and the tumors are excised, weighed,
and may be used for further analysis (e.qg., histology, biomarker analysis).

o Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor
is assessed by comparing the tumor growth in the treatment group to the control group (e.g.,
tumor growth inhibition, TGI).

Visualizing the Science

To better understand the context of TYRA-300's mechanism and evaluation, the following
diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.
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Caption: FGFR signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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